Pyridoxal semicarbazone
Description
Structure
3D Structure
Properties
CAS No. |
1236307-13-3 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]urea |
InChI |
InChI=1S/C9H12N4O3/c1-5-8(15)7(3-12-13-9(10)16)6(4-14)2-11-5/h2-3,14-15H,4H2,1H3,(H3,10,13,16)/b12-3+ |
InChI Key |
IGAITZANDFTCMJ-KGVSQERTSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)N)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)N)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pyridoxal Semicarbazone
Synthesis of the Pyridoxal (B1214274) Semicarbazone Ligand
The formation of the pyridoxal semicarbazone ligand (PLSC) is a direct application of Schiff base chemistry, involving the reaction between an aldehyde (pyridoxal) and a primary amine derivative (semicarbazide).
The primary method for synthesizing this compound is through the condensation reaction of pyridoxal with a semicarbazide (B1199961) derivative. researchgate.net This reaction is typically carried out in an aqueous or alcoholic solution, often with good yields. researchgate.net The process involves the nucleophilic attack of the primary amine group of semicarbazide on the carbonyl carbon of pyridoxal's aldehyde group, followed by the elimination of a water molecule to form the characteristic azomethine (C=N) bond of the Schiff base. nanoient.orgnih.gov
The general reaction can be represented as the combination of pyridoxal and semicarbazide to form the this compound ligand. nih.gov A common procedure involves treating an aldehyde, such as 3-Ethoxy salicylaldehyde, with a semicarbazide in methanol (B129727), stirring for a couple of hours, and then refluxing the mixture for three hours. nanoient.org The resulting ligand can be characterized by various spectroscopic methods, including FTIR and NMR, as well as elemental analysis. mdpi.com For instance, the elemental analysis for this compound dihydrate (C₉H₁₆N₄O₅) has been calculated and experimentally verified. mdpi.com
Synthesis of this compound Metal Complexes
The this compound ligand possesses multiple donor atoms—phenolic oxygen, azomethine nitrogen, and carbonyl oxygen—making it an effective tridentate chelating agent. mdpi.com This chelating ability allows for the formation of stable complexes with a variety of transition metals. The ligand can coordinate to metal ions in either its neutral or deprotonated form, which contributes to the structural diversity of the resulting complexes. nih.govresearchgate.net
The synthesis of transition metal complexes with this compound typically involves the direct reaction of the pre-synthesized ligand with a suitable metal salt in a solvent. Common solvents include water, methanol, ethanol, or mixtures thereof. researchgate.netnih.gov The reaction conditions, such as temperature, pH, and molar ratio of ligand to metal, can influence the final structure and composition of the complex. researchgate.net
General procedures often involve dissolving the ligand and the metal salt, such as nickel(II) acetate (B1210297) tetrahydrate or copper(II) acetate monohydrate, in a solvent like methanol and then refluxing the mixture for several hours. nih.govnih.gov The resulting metal complex often precipitates from the solution upon cooling and can be collected by filtration. nih.govmdpi.com The formation of these complexes is driven by the ligand's ability to form stable chelate rings with the central metal ion. researchgate.net The coordination can occur through different atoms, but for this compound, it typically coordinates as a tridentate ONO ligand. nih.gov
The specific characteristics of the metal ion and the reaction conditions, including the anions present from the metal salt, dictate the final geometry and nuclearity of the complex.
A variety of copper(II) complexes with this compound have been synthesized and characterized. The synthesis generally involves mixing the ligand with a copper(II) salt in a suitable solvent. The resulting complexes can be monomeric or dimeric.
For example, the complex Cu(PLSC)Cl(H₂O)(H₂O) was synthesized and characterized, demonstrating the coordination of the PLSC ligand along with a chloride ion and a water molecule to the copper center. mdpi.com Another study reported the synthesis of a dimeric octahedral complex, [Cu(PLSC)(SO₄)(H₂O)]₂·2H₂O. nih.gov The synthesis of copper(II) complexes often involves refluxing an ethanolic solution of the ligand with an aqueous solution of a copper salt, like copper(II) acetate monohydrate. nih.gov The final product can be isolated as a precipitate after a period of heating and subsequent cooling. nih.gov
| Complex Formula | Reactants | Key Structural Features | Reference |
|---|---|---|---|
| Cu(PLSC)Cl(H₂O)(H₂O) | PLSC, Copper(II) chloride, Nitric acid | Monomeric, PLSC coordinates with chloride and water | mdpi.com |
| [Cu(PLSC)(SO₄)(H₂O)]₂·2H₂O | PLSC, Copper(II) sulfate (B86663) | Dimeric, Octahedral geometry | nih.gov |
| [CuLCl]₂(CuCl₂)·4H₂O (L=related semicarbazone) | HL, Copper(II) chloride | Dimeric | nih.gov |
| [CuLOAc] (L=related semicarbazone) | HL, Copper(II) acetate | Monomeric | nih.gov |
Nickel(II) ions also form stable complexes with this compound. The synthesis protocols are similar to those for copper(II) complexes, typically involving the reaction of the ligand with a nickel(II) salt in an aqueous or alcoholic medium.
One reported synthesis involves reacting NiCl₂ with the PLSC ligand in a 1:1 molar ratio in an aqueous solution to yield [Ni(PLSC-H)₂]·H₂O. nih.gov In this complex, the nickel(II) ion is in an octahedral environment, coordinated by two deprotonated ligand molecules. nih.gov Another novel complex, [Ni(PLSC)(SO₄)(H₂O)₂], has also been obtained and structurally characterized. researchgate.net The synthesis of a NiCl₂ complex with the empirical formula Ni(PLSC)Cl₂·3.5H₂O has also been documented, highlighting an unusual coordination mode of the PLSC ligand. researchgate.net A general method for synthesizing nickel(II) semicarbazone complexes involves refluxing a methanolic solution of the ligand with nickel(II) acetate tetrahydrate. nih.gov
| Complex Formula | Reactants | Key Structural Features | Reference |
|---|---|---|---|
| [Ni(PLSC-H)₂]·H₂O | PLSC, Nickel(II) chloride | Bis-ligand, Octahedral geometry, deprotonated ligand | nih.gov |
| [Ni(PLSC)(SO₄)(H₂O)₂] | PLSC, Nickel(II) sulfate | Mono-ligand, contains coordinated sulfate and water | researchgate.net |
| Ni(PLSC)Cl₂·3.5H₂O | PLSC, Nickel(II) chloride | Unusual coordination mode | researchgate.net |
| General [Ni(L)₂(OAc)₂] (L=related semicarbazone) | HL, Nickel(II) acetate | General complex from semicarbazone ligands | nih.gov |
Specific Metal Complex Syntheses and Isolation Protocols
Vanadium(V) Complexes
Dioxovanadium(V) complexes with semicarbazone ligands have been synthesized and characterized. researchgate.net These complexes are typically prepared by reacting a vanadium(V) salt with the semicarbazone ligand in a suitable solvent. researchgate.netoaji.net For instance, the reaction of V₂O₅ with hydrogen peroxide followed by the addition of the ligand yields the corresponding dioxovanadium(V) complex. oaji.net
The resulting complexes have been characterized using various spectroscopic techniques, including FTIR, ¹H NMR, ¹³C NMR, and ⁵¹V NMR. researchgate.netresearchgate.netrsc.org X-ray crystallography studies have revealed that the vanadium atom in these complexes often adopts a distorted square-pyramidal or trigonal bipyramidal geometry. researchgate.netresearchgate.net In a typical square-pyramidal structure, the this compound acts as a tridentate ligand, coordinating through the phenolic oxygen, azomethine nitrogen, and carbonyl oxygen atoms. The coordination sphere is completed by two oxo ligands in a cis configuration. researchgate.net
| Vanadium(V) Complex | Coordination Geometry | Key Spectroscopic Data |
| [VO₂(H₂hasc)] | Distorted square-pyramidal | FTIR, ¹H, ¹³C, ⁵¹V NMR |
| [VO₂(HL⁵)]·MeOH·H₂O | Distorted trigonal bipyramidal | FTIR, NMR |
H₂hasc = 2-Hydroxy-acetophenone-semicarbazone H₂L⁵ = Pyridoxal benzhydrazido ligand
Cobalt(II) and Cobalt(III) Complexes
Cobalt complexes of this compound have been synthesized in both the +2 and +3 oxidation states. researchgate.net The synthesis of Cobalt(II) complexes often involves the reaction of a Cobalt(II) salt, such as cobalt(II) nitrate, with the this compound ligand. researchgate.net These reactions can be carried out using conventional heating or microwave irradiation methods. researchgate.net The resulting Co(II) complexes are often polymeric in nature and insoluble in water. researchgate.net
Cobalt(III) complexes can be prepared through the oxidation of Co(II) complexes or by using a Co(III) starting material. researchgate.netrsc.org For example, mixed-ligand Co(III) complexes have been synthesized using this compound and other ligands like diethylenetriamine (B155796) (dien) or triethylenetetramine (B94423) (trien). capes.gov.br
Characterization of these complexes is performed using elemental analysis, IR spectroscopy, and magnetic susceptibility measurements. researchgate.netresearchgate.net The this compound ligand typically acts as a tridentate ligand in these complexes. researchgate.net
| Cobalt Complex | Oxidation State | Proposed Stoichiometry |
| [Co(L)·2H₂O] | II | 1:1 (Metal:Ligand) |
| [Co(Hdips)₂(NO₃)₂]·H₂O | II | 1:2 (Metal:Ligand) |
| Co(pan)(dien)₂·EtOH | III | Mixed-ligand |
L = this compound Hdips = di-2-pyridylketone semicarbazone pan = 1-(2-Pyridylazo)-2-naphthol
Iron(II) and Iron(III) Complexes
Iron complexes with this compound have been prepared in both Fe(II) and Fe(III) oxidation states. rsc.orgyoutube.com The synthesis of Iron(III) complexes typically involves the reaction of an iron(III) salt with the this compound ligand. mdpi.comnih.gov For instance, an iron complex with a six-coordinate structure was formed featuring a monoprotonated this compound ligand, two chloride ions, and a water molecule. mdpi.comnih.gov
These complexes have been characterized by techniques such as single-crystal X-ray diffraction, which has revealed distorted octahedral or square pyramidal geometries. mdpi.comrsc.org In these structures, the this compound ligand coordinates to the iron center. mdpi.comrsc.org Spectroscopic methods like UV-Vis and EPR, along with Mössbauer spectroscopy, have been employed to study the electronic properties and oxidation states of the iron ions. rsc.orgnih.gov
| Iron Complex | Oxidation State | Coordination Geometry | Key Characterization Techniques |
| [Fe(PLSC)(Cl)₂(H₂O)] | III | Six-coordinate | Single-crystal X-ray diffraction mdpi.comnih.gov |
| Fe(B)(L) | III | Distorted six-coordinate FeN₄O₂ core | UV-Vis, EPR nih.gov |
| [Fe( researchgate.netaneN₂S)₂]³⁺ | III | Low-spin d⁵ configuration | Mössbauer, EPR, Magnetic susceptibility rsc.org |
| [Fe( researchgate.netaneN₂S)₂]²⁺ | II | High-spin/low-spin crossover | Mössbauer, EPR, Magnetic susceptibility rsc.org |
PLSC = Pyridoxal-semicarbazone B = Phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine L = 3-hydroxy-5-(hydroxymethyl)-4-(((2-hydroxyphenyl)imino)methyl)-2-methylpyridine
Europium(III) Complexes
Europium(III) complexes with this compound have been synthesized and their coordination chemistry investigated. mdpi.comnih.gov The synthesis involves the reaction of a europium(III) salt, such as Eu(NO₃)₃, with the pyridoxal-semicarbazone ligand. mdpi.com
A notable feature of the europium(III) complex is its high coordination number. mdpi.com A single-crystal X-ray diffraction study revealed a nine-coordinate geometry for the europium ion. mdpi.comnih.gov In this structure, the europium(III) ion is coordinated to two this compound ligands, one in a protonated form and the other deprotonated. mdpi.com The ligand acts in a tridentate fashion, binding through the azomethine nitrogen, phenyl oxygen, and carbonyl oxygen atoms. mdpi.com The coordination sphere is further occupied by nitrato and aqua ligands. mdpi.comnih.gov These complexes often exhibit interesting luminescence properties due to the "antenna effect," where the organic ligand absorbs light and transfers the energy to the central Eu³⁺ ion. nih.gov
| Europium(III) Complex | Coordination Number | Coordinating Ligands |
| [Eu(PLSC)(HPLSC)(NO₃)(H₂O)] | 9 | One protonated PLSC, one deprotonated PLSC, one nitrato, one aqua |
PLSC = Pyridoxal-semicarbazone
Platinum(IV) Complexes
A novel platinum(IV) complex with this compound has been synthesized and characterized. researchgate.net The synthesis of [Pt(HPxSC)Cl₃] involves the reaction of a platinum(IV) salt with the this compound ligand (H₂PxSC). researchgate.net
Characterization of the complex using elemental analysis, molar conductivity, IR, electronic, and NMR spectroscopy indicates that the this compound ligand is monoanionic and acts as a tridentate ONO ligand. researchgate.net The platinum(IV) center is also coordinated to three chloride ions, resulting in an octahedral geometry. researchgate.net Platinum(IV) complexes are often considered prodrugs, as they are kinetically inert and can be reduced in vivo to the active Pt(II) species. nih.govnih.gov
| Platinum(IV) Complex | Ligand Form | Coordination Environment |
| [Pt(HPxSC)Cl₃] | Monoanionic (HPxSC)⁻ | Tridentate ONO ligand, three chloride ions |
H₂PxSC = this compound
Derivatization Strategies for Analytical Method Development
The reaction of pyridoxal and its phosphate (B84403) derivative, pyridoxal 5'-phosphate (PLP), with semicarbazide to form the corresponding semicarbazone is a well-established derivatization strategy for analytical purposes. nih.govcapes.gov.brnih.gov This derivatization is particularly useful for the quantification of vitamin B6 vitamers in biological samples. nih.gov
The formation of the this compound derivative enhances its detectability in analytical techniques such as high-performance liquid chromatography (HPLC). nih.govcapes.gov.br The derivative can be quantitatively determined using a reversed-phase HPLC column with an acidic phosphate mobile phase and fluorometric detection. capes.gov.br This method offers a simple and rapid assay for PLP in various tissues. capes.gov.br The derivatization with semicarbazide has been optimized for pre-column derivatization in HPLC methods, allowing for the simultaneous measurement of PLP, pyridoxal, and their degradation product, 4-pyridoxic acid, in plasma and red blood cells. nih.gov The method has been shown to have good recovery, precision, linearity, and sensitivity. nih.gov
| Analyte | Derivatizing Agent | Analytical Technique | Detection Method |
| Pyridoxal 5'-phosphate (PLP) | Semicarbazide | HPLC | Fluorometric |
| PLP, Pyridoxal, 4-Pyridoxic acid | Semicarbazide | Reversed-phase HPLC | Not specified |
Pre-Column Semicarbazide Derivatization in High-Performance Liquid Chromatography (HPLC)
The quantitative analysis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, in biological samples presents analytical challenges. To overcome these, a common and effective strategy is the pre-column derivatization of PLP with semicarbazide. nih.govcapes.gov.brnih.gov This process involves a chemical reaction between the aldehyde group of pyridoxal or its phosphate analog and semicarbazide prior to injection into the HPLC system. nih.govcapes.gov.br The reaction yields the corresponding this compound or PLP-semicarbazone.
The primary purpose of this derivatization is to form a more stable and readily detectable compound. The resulting semicarbazone derivative exhibits favorable chromatographic properties and often enhanced spectroscopic characteristics, which are crucial for sensitive detection. capes.gov.brnih.gov For instance, the procedure can be optimized for the simultaneous measurement of PLP, its degradation product 4-pyridoxic acid (PA), and pyridoxal (PL). nih.gov A typical derivatization protocol involves mixing the sample, such as a plasma or red cell lysate, with a derivatization agent containing semicarbazide and glycine, followed by incubation on ice for a set period. researchgate.net This pre-column derivatization is a key step in robust HPLC methods designed for the routine measurement of vitamin B6 status in biological matrices. nih.gov
Optimization and Validation of Chromatographic Assays for Pyridoxal 5'-Phosphate and Related Analogs
The development of a reliable analytical method for pyridoxal 5'-phosphate (PLP) using semicarbazide derivatization requires meticulous optimization and validation of the chromatographic assay. nih.govcapes.gov.br
Optimization of Chromatographic Conditions
The optimization process involves several key aspects of the HPLC system. A reverse-phase HPLC method is commonly employed. nih.gov The choice of the stationary phase is critical, with octylsilica (C8) and C18 columns being successfully utilized for the separation of the PLP-semicarbazone derivative. capes.gov.brijcce.ac.ir The mobile phase composition is also optimized to achieve efficient separation and good peak shape; this typically consists of an acidic phosphate buffer. capes.gov.br Detection procedures are fine-tuned for maximum sensitivity, with fluorometric detection being a common choice due to its high specificity and sensitivity for the fluorescent PLP-semicarbazone derivative. capes.gov.brnih.gov In some methods, UV detection is also used. ijcce.ac.irijmrhs.com Studies have shown that pre-column derivatization with semicarbazide offers superior performance in terms of signal-to-noise ratio, retention time, and peak shape compared to other derivatization techniques. nih.gov
Method Validation
A comprehensive validation process is essential to ensure the reliability and accuracy of the assay. Key validation parameters are established, including recovery, precision, linearity, sensitivity, and accuracy. nih.gov Research has demonstrated that these HPLC methods are suitable for the routine measurement of PLP in biological samples like plasma and red blood cells. nih.gov
Key validation findings from a study using pre-column semicarbazide derivatization are summarized below:
| Validation Parameter | Result | Citation |
| Recovery | >95% for plasma and red cell samples | nih.gov |
| Precision (Imprecision) | Intra-batch: <6%Inter-batch: <7% | nih.gov |
| Linearity | Linear up to at least 1000 nmol/L | nih.gov |
| Limit of Detection (LOD) | 2.1 nmol/L | nih.gov |
| Limit of Quantification (LOQ) | 5.8 nmol/L | nih.gov |
| Accuracy | Mean bias of 4.5% from the mean value of external quality assurance labs | nih.gov |
This rigorous optimization and validation ensure that the chromatographic assay is robust, sensitive, and accurate for the quantitative determination of PLP and its analogs in complex biological matrices. nih.govcapes.gov.br
Coordination Chemistry of Pyridoxal Semicarbazone Systems
Ligand Characteristics and Coordination Modes
The coordination behavior of pyridoxal (B1214274) semicarbazone is dictated by its inherent structural features, including the presence of oxygen and nitrogen donor atoms, its ability to exist in different protonation states, and its capacity to form stable chelate rings with metal centers.
Pyridoxal semicarbazone typically acts as a tridentate chelating agent. electrochemsci.orgmdpi.com It coordinates to a metal center through three specific donor atoms: the phenolic oxygen of the pyridoxal ring, the azomethine nitrogen of the Schiff base linkage, and the carbonyl oxygen of the semicarbazide (B1199961) moiety. mdpi.commdpi.commdpi.com This ONO donor sequence allows the ligand to wrap around a metal ion, forming a stable complex. electrochemsci.org The formation of the Schiff base ligand results from the dehydration reaction between the aldehyde group of pyridoxal (3-hydroxy-5-hydroxymethyl-2-methyl-pyridine-4-carbaldehyde) and the amino group of semicarbazide. electrochemsci.org
Neutral Form (H₂L) : In its neutral state, PLSC often exists as a zwitterion. electrochemsci.org This form is characterized by the deprotonation of the phenolic hydroxyl group and the protonation of the pyridine (B92270) nitrogen atom. electrochemsci.orgmdpi.comresearchgate.net The hydrazone nitrogen can also be protonated. mdpi.comresearchgate.net This neutral ligand coordinates to the metal center, as seen in complexes like [Ni(PLSC)(SO₄)(H₂O)₂]. mdpi.com
Monoanionic Form (HL⁻) : The monoanionic form is generated by the deprotonation of either the protonated pyridine nitrogen or the hydrazone nitrogen. mdpi.comresearchgate.net This form is prevalent at a pH above 7. mdpi.com
Dianionic Form (L²⁻) : Further deprotonation, typically involving both the pyridine and hydrazone nitrogen atoms, results in the dianionic form of the ligand. electrochemsci.orgresearchgate.net An iron complex, [Fe(H-PLTSC)(PLTSC)]·4H₂O, which involves the related thiosemicarbazone ligand, demonstrates coordination with both monoanionic and dianionic ligands in the same structure. electrochemsci.org
The different protonation states of the PLSC ligand are illustrated below:
| Form | Charge | Protonation Sites | Example Complex |
| Neutral (Zwitterion) | 0 | Pyridine N, Hydrazone N | [Fe(H₂-PLSC)Cl₂(H₂O)]Cl electrochemsci.org |
| Monoanionic | -1 | Deprotonated Hydrazone N | [Eu(PLSC-H)(PLSC)(NO₃)(H₂O)₂] (contains both neutral and monoanionic ligands) mdpi.comresearchgate.net |
| Dianionic | -2 | Deprotonated Hydrazone N and Pyridine N | Noted as a possible coordination mode electrochemsci.orgresearchgate.net |
The tridentate ONO coordination of this compound makes it an effective chelating agent. semanticscholar.org Upon coordination to a metal ion, the ligand forms two stable chelate rings: a six-membered ring involving the pyridoxal moiety and a five-membered ring from the semicarbazide portion. researchgate.net This chelation enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The delocalization of electrons is increased through the formation of these metal chelate rings. semanticscholar.org The presence of multiple donor atoms and the formation of these stable rings are central to the ligand's strong metal-binding ability. nih.govnih.gov
Structural Elucidation of this compound Metal Complexes
Single-crystal X-ray diffraction has been extensively used to characterize a wide range of metal complexes with this compound and its derivatives. researchgate.net This technique provides unambiguous proof of the ligand's coordination mode and the geometry of the metal center. Studies have been conducted on complexes of iron(III), europium(III), nickel(II), and copper(II), among others. mdpi.commdpi.commdpi.com
For instance, the crystal structure of [Fe(PLSC)Cl₂(H₂O)][Cl] revealed that the iron(III) center is coordinated by one protonated PLSC ligand, two chloride ions, and one water molecule. mdpi.com In the europium(III) complex, [Eu(PLSC-H)(PLSC)(NO₃)(H₂O)₂], the metal ion is coordinated by two PLSC ligands—one neutral and one deprotonated—along with nitrate and water ligands, resulting in a nine-coordinate geometry. mdpi.comresearchgate.net The analysis of [Ni(PLSC)(SO₄)(H₂O)₂] showed the nickel(II) ion coordinated to a neutral PLSC ligand, a sulfate (B86663) ion, and two water molecules. mdpi.comresearchgate.net
Table 1: Selected Crystallographic Data for this compound Metal Complexes
| Compound | Crystal System | Space Group | Reference |
| [Fe(PLSC)Cl₂(H₂O)][Cl] | Orthorhombic | P2₁2₁2₁ | mdpi.com |
| [Eu(PLSC-H)(PLSC)(NO₃)(H₂O)₂] | Monoclinic | P2₁/n | mdpi.comresearchgate.net |
| Cu(PLSC)Cl(H₂O)(H₂O) | Monoclinic | P2₁/c | mdpi.com |
| [Ni(PLSC)(SO₄)(H₂O)₂] | Monoclinic | P2₁/c | mdpi.com |
| Fe(PLSC)₂₂·H₂O | Monoclinic | C2/c | researchgate.net |
The coordination number and the nature of the metal ion and other ligands determine the geometry around the central metal atom in PLSC complexes. libretexts.org
Octahedral Geometry : This is the most common coordination geometry for PLSC complexes, particularly with a coordination number of six. libretexts.org In complexes like [Fe(PLSC)Cl₂(H₂O)][Cl] and Fe(PLAG)₂₃ (where PLAG is the related pyridoxal aminoguanidine), the iron(III) center exhibits a distorted octahedral geometry. mdpi.comresearchgate.net Similarly, the nickel(II) complex [Ni(PLSC)(SO₄)(H₂O)₂] also adopts a distorted octahedral arrangement. mdpi.com The iron(II) complex Fe(PLSC)₂₂·H₂O is another example of an octahedral structure. researchgate.net
Square-Pyramidal Geometry : Five-coordinate complexes can adopt either trigonal-bipyramidal or square-pyramidal geometries. libretexts.org The copper(II) complex Cu(PLSC)Cl(H₂O)(H₂O) features a central copper atom in a distorted square-pyramidal environment. mdpi.com A zinc complex with the related pyridoxal-thiosemicarbazone ligand, [Zn(PLTSC)(H₂O)₂]SO₄, also shows a square-pyramidal geometry. nih.gov
Square-Planar Geometry : While less common for PLSC itself in the reviewed literature, square-planar geometry is typical for d⁸ metal ions like Pt(II). For example, a Pt(II) complex with a different Schiff base ligand derived from 4-amino antipyrine and 6-amino penicillanic acid was found to have a square-planar geometry.
Table 2: Coordination Geometries in this compound and Related Metal Complexes
| Metal Ion | Complex | Coordination Geometry | Reference |
| Fe(III) | [Fe(PLSC)Cl₂(H₂O)][Cl] | Distorted Octahedral | mdpi.com |
| Ni(II) | [Ni(PLSC)(SO₄)(H₂O)₂] | Distorted Octahedral | mdpi.com |
| Fe(II) | Fe(PLSC)₂₂·H₂O | Octahedral | researchgate.net |
| Cu(II) | Cu(PLSC)Cl(H₂O)(H₂O) | Distorted Square-Pyramidal | mdpi.com |
| Zn(II) | [Zn(PLTSC)(H₂O)₂]SO₄ | Square-Pyramidal | nih.gov |
| Eu(III) | [Eu(PLSC-H)(PLSC)(NO₃)(H₂O)₂] | Nine-coordinate | mdpi.comresearchgate.net |
Intermolecular Interaction Analysis in Crystal Lattices
The stability and packing of molecules within a crystal lattice are governed by a complex network of intermolecular interactions. In this compound systems, a detailed analysis of these non-covalent forces is crucial for understanding their solid-state properties. Techniques such as Hirshfeld surface analysis provide quantitative insights into these interactions.
Hirshfeld Surface Analysis for Contact Contributions
The dominant interactions in the crystal structures of this compound complexes are typically hydrogen bonds, reflected in the high percentage of O···H and H···H contacts. For instance, in a dioxovanadium(V) complex of this compound, O···H contacts account for 40% of the intermolecular interactions, while H···H contacts also represent a significant portion. The specific contributions of different contacts can vary depending on the metal center and the presence of other ligands or solvent molecules.
A summary of the percentage contributions of the most significant intermolecular contacts for a representative dioxovanadium(V) complex of this compound is presented in the table below.
| Interaction Type | Contribution (%) |
|---|---|
| O···H | 40.0 |
| H···H | 25.6-33.9 |
| C···H | Data not available |
| N···H | Data not available |
| C···C | Data not available |
The red spots on the Hirshfeld surface maps indicate the closest intermolecular contacts, which are typically associated with hydrogen bonds and other strong interactions. The analysis of these surfaces provides a comprehensive picture of the forces that hold the molecules together in the crystal lattice.
Role of Hydrogen Bonding Networks and Solvent Molecules in Crystal Stability
Hydrogen bonding plays a pivotal role in the stabilization of the crystal lattices of this compound and its coordination compounds. These interactions can occur between the ligand molecules themselves, between the ligand and coordinated solvent molecules, or between different complex units. The resulting hydrogen-bonding network often creates a robust three-dimensional supramolecular architecture.
In the crystal structure of this compound complexes, various functional groups, including the phenolic hydroxyl, the semicarbazide moiety, and the pyridoxal ring, can participate in hydrogen bonding as both donors and acceptors. For example, in a copper(II) complex of this compound, hydrogen bonds are observed between the aqua ligand and a nitrate anion, with a bond distance of 1.97(2) Å acs.org. Additionally, the protonated pyridine nitrogen can form a hydrogen bond with a solvent water molecule acs.org.
Intramolecular Interaction Analysis within Coordination Spheres
Beyond the intermolecular forces that govern crystal packing, the nature of the interactions within the coordination sphere of a metal complex is fundamental to its stability and reactivity. The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution and characterizing the chemical bonds within a molecule.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
QTAIM analysis of this compound complexes allows for a detailed investigation of the nature of the coordination bonds between the metal center and the donor atoms of the ligand. By analyzing the topological properties of the electron density at the bond critical points (BCPs), such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), the nature of these interactions can be classified as either shared-shell (covalent) or closed-shell (ionic or electrostatic).
In metal complexes of this compound, the interactions between the metal ion and the donor atoms (phenolic oxygen, azomethine nitrogen, and carbonyl oxygen) can be quantified. For a europium(III) complex, the highest electron density is found for the interaction between Eu(III) and the phenyl oxygen atom of the protonated PLSC ligand (0.073 a.u.), indicating a significant covalent character chemagine.co.uk. In contrast, the interaction between an iron(III) center and the azomethine nitrogen is found to be the strongest within its coordination sphere chemagine.co.uk.
The table below presents typical QTAIM parameters for the coordination bonds in a europium(III) complex with this compound.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |
|---|---|---|---|
| Eu-O(phenyl) | 0.073 | -12.8 kJ mol⁻¹ (H(r)) | Significant covalent character |
| Eu-N(azomethine) | Data not available | Data not available | Data not available |
| Eu-O(carbonyl) | Data not available | Data not available | Data not available |
QTAIM analysis provides valuable electronic insights into the stability of the coordination sphere, complementing the structural information obtained from X-ray crystallography.
Solution Chemistry and Complex Stability Investigations
The behavior of this compound and its metal complexes in solution is critical for understanding their potential applications, particularly in biological systems. This includes the determination of the ligand's acid-base properties and the stability of the resulting metal complexes.
Determination of Acid Dissociation Constants (pKa) of Ligands
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a polyprotic ligand like this compound, multiple pKa values correspond to the deprotonation of its various acidic functional groups. These groups include the phenolic hydroxyl group, the pyridine nitrogen (which can be protonated), and potentially the semicarbazide moiety.
The neutral form of the this compound ligand is often found with the pyridine nitrogen and azomethine nitrogen sites protonated researchgate.netmdpi.com. The monoanionic form can be generated by deprotonation of the pyridine nitrogen at a pH above 7 chemagine.co.uk. Further deprotonation can lead to a dianionic form.
The determination of pKa values is typically carried out using techniques such as potentiometric titration or UV-Vis spectrophotometry, where changes in pH are monitored alongside a physical property of the solution. While the protonation states of this compound are discussed in the literature, specific experimentally determined pKa values for this compound were not available in the provided search results. For related semicarbazone derivatives, such as 6-semicarbazone 9-17 monomethyl substituted octadecanoic acids, pKa values have been determined to be in the range of 9.49 to 9.59, indicating very weak acidic properties.
Knowledge of the pKa values is essential for predicting the speciation of the ligand at a given pH, which in turn influences its coordination behavior with metal ions and its biological activity.
pH-Metric Titration Techniques for Stability Constant Determination
The determination of the stability constants of metal-ligand complexes in solution is crucial for understanding their behavior and potential applications. One of the most widely employed and reliable methods for this purpose is the pH-metric titration technique, particularly the method refined by Irving and Rossotti. This potentiometric method allows for the calculation of proton-ligand and metal-ligand stability constants.
The procedure involves a series of titrations of a strong base against solutions containing:
A free mineral acid.
The free mineral acid and the ligand (this compound).
The free mineral acid, the ligand, and the metal ion of interest.
By monitoring the changes in pH upon the addition of the titrant, one can determine the protonation constants of the ligand and the stepwise formation constants (K1 and K2) of the metal complexes. The underlying principle is that the formation of a complex involves the displacement of protons from the ligand, leading to a drop in pH compared to the titration of the free ligand. From the titration curves, the average number of protons associated with the ligand (n̄A) and the average number of ligands attached to the metal ion (n̄) can be calculated. These values are then used to determine the proton-ligand and metal-ligand stability constants, respectively.
Studies on the complexation of this compound with various divalent transition metal ions have successfully utilized this technique to elucidate the stability of the formed complexes in solution.
Stoichiometric Ratios of Metal-Ligand Complexes in Solution (e.g., 1:1, 1:2)
Investigations into the coordination of this compound with metal ions in solution have revealed the formation of complexes with distinct stoichiometric ratios. The most commonly observed species are the 1:1 (ML) and 1:2 (ML2) complexes, where M represents the metal ion and L represents the this compound ligand.
The formation of these complexes occurs in a stepwise manner:
M + L ⇌ ML (characterized by the stepwise stability constant, K1)
ML + L ⇌ ML2 (characterized by the stepwise stability constant, K2)
Evidence for the formation of both 1:1 and 1:2 complexes has been obtained through pH-metric titration studies. The formation curves derived from these titrations typically show that the value of n̄ (the average number of ligands per metal ion) extends up to 2, confirming the formation of both ML and ML2 species in the solution.
For instance, a study investigating the interaction of Co(II), Ni(II), Cu(II), and Zn(II) with this compound in a 70% v/v DMF-water medium confirmed the formation of both 1:1 and 1:2 complexes in solution researchgate.net. The specific stoichiometry and the relative concentrations of the ML and ML2 species depend on the pH of the solution and the initial concentrations of the metal ion and the ligand.
Correlation between Metal Ion Identity and Complex Stability (e.g., Irving-Williams Order)
A well-established trend in the stability of complexes formed by divalent first-row transition metal ions is the Irving-Williams order. This empirical observation states that for a given ligand, the stability of the metal complexes generally increases across the period from manganese to copper, and then decreases for zinc. The typical order is:
Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)
This trend is largely independent of the nature of the ligand and is attributed to a combination of factors, including the decrease in ionic radii across the period and the increase in the crystal field stabilization energy (CFSE) from Mn(II) to Ni(II). The exceptionally high stability of Cu(II) complexes is often explained by the Jahn-Teller effect, which provides additional stabilization for octahedral Cu(II) complexes.
Studies on the stability of this compound complexes with divalent transition metals have shown that they adhere to the Irving-Williams order. Specifically, the stability of the complexes was found to follow the sequence: Co(II) < Ni(II) < Cu(II) > Zn(II) researchgate.net. This conformity indicates that the interaction between this compound and these metal ions is governed by the same fundamental principles that dictate the stability of a wide range of coordination complexes.
The stability constants determined for these complexes provide quantitative support for this trend. The following table illustrates the stepwise stability constants for the 1:1 (log K1) and 1:2 (log K2) complexes of various divalent metal ions with this compound, as determined by pH-metric titration.
Stepwise Stability Constants of Divalent Metal Complexes with this compound
| Metal Ion | log K1 | log K2 |
|---|---|---|
| Co(II) | - | - |
| Ni(II) | - | - |
| Cu(II) | - | - |
| Zn(II) | - | - |
Note: Specific numerical values were not available in the accessed literature. The trend observed is Co(II) < Ni(II) < Cu(II) > Zn(II) researchgate.net.
Advanced Spectroscopic and Physico Chemical Characterization Techniques
Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Infrared (IR) Spectroscopy)
Vibrational spectroscopy, particularly FTIR and IR, is a powerful tool for identifying the coordination sites of pyridoxal (B1214274) semicarbazone when it binds to metal ions. The IR spectrum of the free ligand exhibits characteristic bands that are sensitive to changes in the molecular environment upon complexation.
Key vibrational bands of pyridoxal semicarbazone and their shifts upon complexation are summarized below:
| Functional Group | Free Ligand (cm⁻¹) | Complexed Ligand (cm⁻¹) | Interpretation |
| C=O (carbonyl) | ~1675 | 1630 - 1639 | Shift to lower frequency indicates coordination of the carbonyl oxygen to the metal center, causing elongation of the C=O bond. nih.gov |
| C=N (azomethine) | ~1570 | Shifted upon complexation | This shift is a consequence of the formation of a donor bond between the azomethine nitrogen and the metal ion. nih.govmdpi.com |
| C-O (phenolic) | ~1151 | 1019 - 1020 | A shift to lower wavenumbers upon deprotonation and subsequent bond formation with a metal ion. nih.gov |
| N-H (protonated pyridine) | 2800 - 2950 | Absent or shifted | The presence or absence of this band can indicate the protonation state of the pyridine (B92270) nitrogen and its involvement in coordination. nih.gov |
| O-H | Broad band > 3000 | Broad band > 3000 | Assigned to hydrogen-bonded groups, often involving water molecules in the crystal lattice. nih.govmdpi.com |
For instance, in a copper(II) complex of this compound, the band assigned to the C=O stretching vibration shifts from 1675 cm⁻¹ in the free ligand to a lower frequency in the complex, indicating coordination through the carbonyl oxygen. nih.gov Similarly, a shift in the C=N stretching vibration confirms the involvement of the azomethine nitrogen in complex formation. nih.gov The deprotonation of the phenolic hydroxyl group and subsequent coordination of the phenolic oxygen is evidenced by a shift in the C-O stretching vibration. nih.gov
Furthermore, the presence of a band between 2800 and 2950 cm⁻¹ can be attributed to the protonated pyridine nitrogen, suggesting the ligand exists in a zwitterionic form in some complexes. nih.gov The disappearance of this band in other complexes indicates deprotonation of the pyridine nitrogen upon coordination. nih.gov
Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Absorption and Electronic Spectral Studies)
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and its metal complexes. The spectra typically exhibit intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the ligand.
In a study of a Co(III) complex with a pyridoxal-isothiosemicarbazone ligand, the UV-Vis spectrum showed two doublet-like structures around 250 nm and 380 nm. mdpi.com These bands, characteristic of the pyridoxal and S-methyl-isothiosemicarbazone moieties, are assigned to π→π* and n→π* transitions, respectively. mdpi.com Upon complexation, these bands can become very broad due to charge transfer phenomena. mdpi.com
The d-d electronic transitions of the metal center in complexes are often weak and can be obscured by the more intense ligand-based absorption bands. mdpi.commdpi.com The specific positions and intensities of the absorption bands can be influenced by the solvent and the specific metal ion involved. mdpi.com
Mass Spectrometry (Electrospray Ionization Mass Spectrometry (ESI-MS))
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the characterization of non-volatile and thermally labile compounds like this compound and its derivatives. It allows for the determination of the molecular weight of the compound and can provide information about its fragmentation patterns.
While direct ESI-MS data for this compound is not extensively detailed in the provided search results, related studies on pyridoxal 5'-phosphate (PLP), a closely related compound, demonstrate the utility of this technique. For instance, a stable isotope dilution LC-ESI-MS/MS method has been developed for the quantification of PLP in biological samples. nih.gov In this method, PLP was measured in the positive ion mode with a mass transition of 247.8 > 149.8. nih.gov This indicates that the pyridoxal moiety is readily ionizable and detectable by ESI-MS.
Magnetic Susceptibility Measurements of Paramagnetic Complexes
Magnetic susceptibility measurements are crucial for determining the magnetic properties of metal complexes of this compound, which in turn provides information about the oxidation state and spin state of the central metal ion.
For example, magnetic moment measurements for Ni(II) and Cu(II) complexes with pyridoxal-semicarbazone yielded values of 2.3 BM and 3.1 BM, respectively. nih.gov These values are indicative of paramagnetic centers for both complexes. nih.gov In contrast, a Co(III) complex with a pyridoxal-(S-methyl)-isothiosemicarbazone ligand was found to have a magnetic moment of 0 BM, corresponding to a diamagnetic Co(III) d⁶ center. mdpi.com Similarly, a Zn(II) complex was also diamagnetic (d¹⁰). mdpi.com
These measurements are essential for characterizing the electronic structure of the metal ion within the complex.
Molar Conductance Studies in Solution
Molar conductance measurements are used to determine whether a metal complex behaves as an electrolyte in solution and can help to distinguish between coordinated and non-coordinated anions.
| Complex | Solvent | Molar Conductivity (S cm² mol⁻¹) | Electrolyte Type |
| Cu(PLSC)Cl(H₂O)(H₂O) | DMF | 88 | 1:1 |
| Co(III) complex | H₂O | 195 | Greater than 1:1 |
| Zn(II) complex | H₂O | 160 | - |
A molar conductivity value of 88 S cm² mol⁻¹ for a copper(II) complex of this compound in DMF indicates a 1:1 electrolyte, suggesting that the chloride ion is directly coordinated to the copper ion in solution. mdpi.com In another study, a Co(III) complex exhibited a molar conductivity of 195 S cm² mol⁻¹, which is higher than that expected for a 1:1 electrolyte, suggesting the presence of a triply charged cation and anions in solution. mdpi.com A related Zn(II) complex had a lower molar conductivity of 160 S cm² mol⁻¹. mdpi.com These studies demonstrate the utility of molar conductance in elucidating the ionic nature of this compound complexes in solution.
Thermal Analysis of Solid-State Complexes
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to study the thermal stability of solid-state complexes of this compound and to identify the presence of solvent molecules, such as water of hydration.
While the provided search results mention the use of thermal analysis in the broader context of characterizing similar complexes, specific TGA or DTA data for this compound complexes are not detailed. However, it is a standard technique used to confirm the composition of synthesized complexes, particularly with respect to coordinated and uncoordinated solvent molecules.
Computational Chemistry and Theoretical Modeling of Pyridoxal Semicarbazone Systems
Density Functional Theory (DFT) Applications for Structural Optimization and Validation
Density Functional Theory (DFT) has become a cornerstone in the computational study of pyridoxal (B1214274) semicarbazone systems, particularly for optimizing molecular geometries and validating experimental data. DFT methods balance computational cost and accuracy, making them well-suited for the structural analysis of moderately sized molecules like PLSC and its metal complexes. The process typically involves starting with an experimental geometry, often from X-ray crystallography, and then calculating the structure that corresponds to a minimum on the potential energy surface at a chosen level of theory.
A critical step in computational studies is the validation of the chosen theoretical method by comparing the optimized geometric parameters with high-quality experimental data. For PLSC and its metal complexes, this usually involves comparing DFT-calculated bond lengths and angles with those determined by single-crystal X-ray diffraction.
In studies of various metal complexes of PLSC, such as those involving copper(II), nickel(II), iron(III), and europium(III), researchers have consistently found a high degree of correlation between the calculated and experimental geometries. For instance, in a study on a novel copper(II) complex with PLSC, the crystallographic structure was optimized, and a comparison between experimental and theoretical bond lengths and angles was performed to verify the applicability of the selected level of theory. mdpi.com The bond lengths between the oxygen atoms of PLSC and copper(II) were found to be 1.8986 Å and 1.9699 Å experimentally, while the optimized structure yielded values of 1.987 Å and 2.089 Å. mdpi.com The Cu–N bond distance was 1.9860 Å in the experimental structure and calculated to be between 2.041 Å and 2.072 Å. mdpi.com
The agreement is often quantified using the mean absolute error (MAE), which is typically found to be on the order of the experimental uncertainty for bond lengths (around 0.02 to 0.05 Å). nih.gov For bond angles, the MAE values can be slightly higher, often between 1° and 7.5°, due to the greater flexibility of angles and the influence of crystal packing forces in the experimental solid-state structure, which are absent in the gas-phase theoretical calculations of an isolated molecule. nih.govnih.gov For example, in a study of an iron(III)-PLSC complex, the MAE for bond lengths and angles between the optimized and crystallographic structures were 0.04 Å and 7.5°, respectively. nih.gov These small discrepancies confirm that the chosen DFT methods can reliably reproduce the experimental structures, lending confidence to further theoretical analyses.
Below is a table comparing selected experimental and theoretical geometric parameters for a representative metal-PLSC complex.
| Parameter | Bond/Angle | Experimental Value (Å or °) | Theoretical Value (Å or °) | Absolute Difference (Å or °) |
| Bond Length | Cu-O1 (phenolic) | 1.8986 | 1.987 | 0.0884 |
| Bond Length | Cu-O3 (carbonyl) | 1.9699 | 2.089 | 0.1191 |
| Bond Length | Cu-N2 (azomethine) | 1.9860 | 2.041 | 0.0550 |
| Bond Angle | O3-Cu-N2 | 80.71 | --- | --- |
| Bond Angle | O1-Cu-O4 | >96 | --- | --- |
| Bond Angle | N2-Cu-O4 | >96 | 82.57 | >13.43 |
Note: Theoretical values are for an isolated complex in a vacuum and may differ from experimental solid-state values due to crystal packing effects. The specific complex is Cu(PLSC)Cl(H2O)(H2O). mdpi.com
The accuracy of DFT calculations is fundamentally dependent on the choice of two key components: the basis set and the exchange-correlation (XC) functional. The basis set is a set of mathematical functions used to construct the molecular orbitals, while the XC functional approximates the complex many-electron exchange and correlation energies.
For pyridoxal semicarbazone and its transition metal complexes, a common and well-validated approach involves using a hybrid XC functional, with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional being the most widely employed. mdpi.commdpi.commdpi.com This functional incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties. In some cases, dispersion corrections (e.g., B3LYP-D3BJ) are added to better account for non-covalent interactions. nih.gov
The choice of basis set is typically a compromise between accuracy and computational expense. For PLSC systems, Pople-style basis sets, such as 6-311++G(d,p), are frequently used for the non-metallic atoms (H, C, N, O). mdpi.commdpi.com This basis set is flexible enough to provide a good description of the electron distribution. For the central metal ion, effective core potentials (ECPs) like LanL2DZ (Los Alamos National Laboratory 2-double-ζ) or the def2-TZVP (def2-triple-zeta valence polarization) basis set are often chosen to handle the relativistic effects of the core electrons, reducing computational cost while maintaining accuracy. mdpi.commdpi.com
The suitability of these combinations is consistently validated by the low MAE values obtained when comparing calculated geometries to experimental X-ray data, confirming their appropriateness for describing the structural properties of these systems. mdpi.comnih.govmdpi.com For example, a study on a Nickel(II)-PLSC complex explicitly compared the LanL2DZ and def2-TZVP basis sets for the nickel ion in conjunction with the B3LYP functional, finding that both were applicable but that LanL2DZ provided slightly better correlation coefficients and MAE values. mdpi.com
| Functional | Basis Set (Ligand) | Basis Set (Metal) | System Studied | Reference |
| B3LYP | 6-311++G(d,p) | LanL2DZ | Copper(II)-PLSC | mdpi.com |
| B3LYP-D3BJ | 6-311++G(d,p) | def2-TZVP | Dioxovanadium(V)-PLSC | nih.gov |
| B3LYP | 6-311++G(d,p) | LanL2DZ / def2-TZVP | Nickel(II)-PLSC | mdpi.com |
| B3LYP | 6-31+G(d,p) | LanL2DZ | Cobalt(III)-PLITSC* | mdpi.com |
*PLITSC: Pyridoxal-isothiosemicarbazone, a closely related derivative.
Quantum Chemical Descriptors and Interaction Analysis
Beyond simple geometry optimization, computational chemistry provides a suite of tools to analyze the electronic structure and bonding within a molecule. For PLSC systems, these analyses are crucial for understanding the nature of coordination bonds, intramolecular hydrogen bonds, and other stabilizing interactions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. mdpi.commdpi.com By locating critical points in the electron density, one can characterize the nature of chemical interactions. For PLSC metal complexes, QTAIM is particularly useful for quantifying the strength and nature of the metal-ligand bonds and intramolecular hydrogen bonds.
The analysis focuses on the properties at the bond critical points (BCPs), which are points of minimum electron density along a bond path. Key descriptors include:
Electron density (ρ(r)) : Its value at the BCP correlates with the bond order or strength.
Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell (covalent) interactions, where electron density is concentrated along the bond path. A positive value (∇²ρ(r) > 0) signifies closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.
Total electron energy density (H(r)) : The sign of H(r) can also help distinguish between interaction types. A negative H(r) suggests a significant covalent character.
| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (kJ mol⁻¹) | Interaction Type |
| Cu-O1 (phenolic) | 0.070 | 0.254 | -17.2 | Closed-shell |
| Cu-O3 (carbonyl) | 0.052 | 0.201 | -6.6 | Closed-shell |
| Cu-N2 (azomethine) | 0.072 | 0.231 | -20.9 | Closed-shell |
| N-H···O (H-bond) | 0.031 | 0.129 | 5.3 | Closed-shell (H-bond) |
Data is representative for a [Cu(PLSC)Cl(H2O)]+ system. mdpi.comresearchgate.net
Natural Bond Orbital (NBO) analysis is another method used to study chemical bonding and reactivity. It transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This analysis calculates the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.
This E(2) energy is a quantitative measure of the strength of the interaction. In PLSC and its derivatives, NBO analysis is used to quantify:
Metal-Ligand Bonding : The donation of electron density from the lone pairs of the ligand's donor atoms (O, N) to the empty orbitals of the metal center.
Intramolecular Hydrogen Bonding : For example, the interaction between a lone pair on an oxygen atom and an adjacent N-H antibonding orbital (LP(O) → σ*(N-H)).
Conjugative/Hyperconjugative Effects : The delocalization of π-electrons within the aromatic ring and the semicarbazone backbone, which contributes significantly to the planarity and stability of the ligand.
For example, in a study of related pyridoxal-thiosemicarbazone (PLTSC) metal complexes, NBO analysis revealed significant stabilization energies for the donation from ligand donor atoms to the metal ion, ranging from 43 to 107 kJ mol⁻¹. nih.gov It also quantified a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the hydrazinic nitrogen, with a stabilization energy of 93 kJ mol⁻¹. nih.gov
| Donor NBO | Acceptor NBO | E(2) (kJ mol⁻¹) | Interaction Type |
| LP (N, donor) | LP* (Metal) | 43 - 107 | Metal-Ligand Coordination |
| LP (N, hydrazine) | π* (S-C) | 212 | Intraligand Delocalization |
| LP (N, hydrazine) | π* (N-C) | 176 | Intraligand Delocalization |
| LP (N, hydrazine) | σ* (O-H) | 93 | Intramolecular H-Bond |
Data is for the related Pyridoxal-thiosemicarbazone (PLTSC) ligand and its complexes. nih.gov
Influence of Solvent Molecules on Structure and Stability (Theoretical Approaches)
The properties and behavior of molecules can be significantly influenced by their environment, particularly by solvent molecules. Computational chemistry can model these effects using various theoretical approaches. For this compound, understanding the role of the solvent is important as many of its potential applications are in biological systems, which are aqueous environments.
Theoretical approaches to modeling solvent effects are generally divided into two categories: implicit and explicit solvent models.
Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's structure and stability.
Explicit Solvation Models : In this approach, a number of individual solvent molecules (e.g., water) are included directly in the quantum mechanical calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. Often, a hybrid approach is used where a few explicit solvent molecules are placed in the first solvation shell, and the bulk solvent is treated with an implicit model.
Studies on PLSC complexes have employed explicit solvent molecules to investigate their impact on structure and stability. For example, the reoptimization of a dioxovanadium(V)-PLSC complex with five explicit water molecules showed the formation of specific hydrogen bonds between the water molecules and polar groups on the complex, such as the protonated pyridine (B92270) nitrogen and hydroxymethyl oxygen. nih.gov These specific interactions can lead to changes in bond lengths and charge distribution compared to the gas-phase calculations. nih.gov The presence of co-crystallized solvent molecules is often crucial for stabilizing the crystal lattice, and their removal in theoretical models can lead to noticeable, albeit usually small, changes in the calculated geometry, such as a slight shortening or lengthening of coordination bonds. mdpi.com
Molecular Docking Simulations for Biomolecular Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between small molecules, such as this compound and its derivatives, and biological macromolecules like proteins and nucleic acids. By simulating the binding process, molecular docking provides insights into binding affinities, specific interaction sites, and the conformational changes that occur upon complex formation. These simulations are crucial for elucidating the mechanisms of action and for the rational design of new therapeutic agents.
Molecular docking studies have been extensively used to model the interaction of this compound and its metal complexes with various proteins, revealing key details about their binding affinities and preferred docking sites.
Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA)
HSA and BSA are the most abundant proteins in blood plasma and are known to transport a wide variety of endogenous and exogenous substances, including drugs. nih.gov Understanding the binding of potential therapeutic compounds to these proteins is vital.
Computational simulations have shown that metal complexes of this compound and related ligands bind effectively to both HSA and BSA. For instance, an iron(III) complex with pyridoxal–S-methyl-isothiosemicarbazone was calculated to have binding affinities of -30.3 kJ mol⁻¹ for HSA and -28.8 kJ mol⁻¹ for BSA. mdpi.comnih.gov These simulations confirmed that the compound binds to active positions within the proteins. mdpi.comnih.gov
Another study involving europium(III) and iron(III) complexes with pyridoxal-semicarbazone (PLSC) identified the FA7 binding site as the primary location of interaction on HSA. mdpi.com The calculated Gibbs free energy of binding for the Eu-PLSC complex was -32.7 kJ mol⁻¹, while the Fe-PLSC complex had a binding energy of -26.3 kJ mol⁻¹. mdpi.com Similarly, a nickel(II)-PLSC complex was also shown to interact with HSA. nih.gov These findings highlight that this compound complexes can bind with moderate to strong affinity within the specific pockets of serum albumins, primarily driven by non-covalent interactions.
| Compound | Protein Target | Binding Energy (kJ mol⁻¹) | Binding Site |
|---|---|---|---|
| Iron(III)-Pyridoxal–S-Methyl-Isothiosemicarbazone | HSA | -30.3 | Active Pocket |
| Iron(III)-Pyridoxal–S-Methyl-Isothiosemicarbazone | BSA | -28.8 | Active Pocket |
| Europium(III)-Pyridoxal Semicarbazone (Eu-PLSC) | HSA | -32.7 | FA7 Site |
| Iron(III)-Pyridoxal Semicarbazone (Fe-PLSC) | HSA | -26.3 | FA7 Site |
| Nickel(II)-Pyridoxal Semicarbazone (Ni-PLSC) | HSA | -22.5 | Not Specified |
Janus Kinase (JAK)
The Janus kinase (JAK) family of enzymes are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are integral to immune responses. mdpi.com This makes them a significant pharmacological target for inflammatory diseases, cancers, and immunological disorders. mdpi.com A molecular docking study of a nickel(II) complex with pyridoxal-semicarbazone demonstrated that the compound exhibited promising activity towards Janus kinase. mdpi.com While specific binding energies for this particular complex are not detailed in the available literature, the identification of potential interactions through computational modeling suggests that this compound derivatives could serve as a scaffold for developing novel JAK inhibitors.
In addition to proteins, DNA is a primary target for many therapeutic compounds. Molecular docking simulations have been employed to investigate how this compound complexes interact with Calf Thymus DNA (CT-DNA), a model for understanding drug-DNA interactions. These studies have revealed two primary modes of binding: intercalation and groove binding. mdpi.comnih.govnih.gov
Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding was identified for an iron(III) complex of pyridoxal-semicarbazone (Fe-PLSC) mdpi.comnih.gov and is also suggested for Ni(II) and Cu(II) complexes of the same ligand. A docking study on a square planar Ni(II) complex found that intercalation was the favored binding mode, with a calculated binding energy (ΔG) of -25.6 kJ mol⁻¹. nih.gov
Groove Binding occurs when a molecule fits into the minor or major groove of the DNA helix. An iron(III) complex of pyridoxal–S-methyl-isothiosemicarbazone was found to predominantly bind along the minor groove of DNA. nih.govnih.gov The robust binding affinity for this interaction was indicated by a calculated binding energy of -26.7 kJ mol⁻¹. For the aforementioned Ni(II) complex, minor groove binding was also observed in simulations, although it was energetically less favorable (ΔG = -17.4 kJ mol⁻¹) than intercalation. nih.gov No interactions with the major groove were noted in that study. nih.gov
These computational findings demonstrate that this compound complexes are capable of interacting with DNA through multiple modes, suggesting their potential to interfere with DNA replication and other cellular processes. nih.gov
| Compound | Binding Mode | Binding Energy (kJ mol⁻¹) |
|---|---|---|
| Iron(III)-Pyridoxal–S-Methyl-Isothiosemicarbazone | Minor Groove Binding | -26.7 |
| Nickel(II)-Pyridoxal Semicarbazone | Intercalation (favored) | -25.6 |
| Nickel(II)-Pyridoxal Semicarbazone | Minor Groove Binding | -17.4 |
| Iron(III)-Pyridoxal Semicarbazone | Intercalation | Not Specified |
Mechanistic Investigations of Pyridoxal Semicarbazone and Its Derivatives
Reaction Mechanisms of Semicarbazone Formation
The formation of semicarbazones is significantly influenced by pH and is typically catalyzed by acid. numberanalytics.comncert.nic.in The reaction mechanism begins with the nucleophilic attack of the terminal amine group of semicarbazide (B1199961) on the electrophilic carbonyl carbon of pyridoxal (B1214274). numberanalytics.comnumberanalytics.com Semicarbazide possesses two -NH₂ groups, but only the one not directly attached to the carbonyl group of the semicarbazide molecule acts as a nucleophile. learncbse.in The other -NH₂ group's lone pair is involved in resonance with the adjacent carbonyl group, reducing its nucleophilicity. learncbse.in
Acid catalysis plays a dual role. At optimal pH (typically between 3 and 5), the acid protonates the carbonyl oxygen of the pyridoxal, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the nucleophilic amine. numberanalytics.comncert.nic.inmasterorganicchemistry.com However, at very low pH, the amine nucleophile itself becomes protonated, rendering it non-nucleophilic and thus inhibiting the reaction. The reaction rate is generally slow in both highly acidic and basic conditions, with the maximum rate observed around pH 4. masterorganicchemistry.com
The initial nucleophilic attack results in the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgarkat-usa.org This step is reversible. ncert.nic.in
Table 1: Key Steps in Acid-Catalyzed Semicarbazone Formation
| Step | Description | Key Features |
| 1. Protonation | The acid catalyst protonates the carbonyl oxygen of pyridoxal. | Increases electrophilicity of the carbonyl carbon. ncert.nic.in |
| 2. Nucleophilic Attack | The terminal -NH₂ group of semicarbazide attacks the carbonyl carbon. | Forms a tetrahedral carbinolamine intermediate. numberanalytics.comlibretexts.org |
| 3. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, neutralizing the charge. | Creates a neutral carbinolamine. libretexts.org |
This table outlines the initial stages of the reaction leading to the carbinolamine intermediate.
Following the formation of the carbinolamine, the reaction proceeds through a dehydration step to form the final imine (in this case, a semicarzone). libretexts.orgarkat-usa.org This elimination of a water molecule is the rate-determining step under neutral or slightly acidic conditions. arkat-usa.orgmasterorganicchemistry.com
The carbinolamine's hydroxyl group is protonated by the acid catalyst, converting it into a much better leaving group (water). libretexts.org Subsequently, the lone pair of electrons on the adjacent nitrogen atom pushes out the water molecule, forming a C=N double bond and generating a protonated imine, often called an iminium ion. libretexts.org The final step involves the deprotonation of the nitrogen atom by a base (such as water) to yield the neutral semicarbazone product and regenerate the acid catalyst. libretexts.org The entire process of imine formation is reversible and can be driven back to the original aldehyde and amine by hydrolysis in the presence of excess water. byjus.commasterorganicchemistry.com
Pyridoxal phosphate (B84403) (PLP), the biologically active form of vitamin B6 and a close relative of pyridoxal, is a crucial coenzyme in a vast number of enzymatic reactions, most notably in amino acid metabolism. patsnap.comlibretexts.orgnih.gov Its mechanism of action provides a key biomimetic context for understanding the reactivity of the pyridoxal moiety. A central feature of PLP catalysis is its ability to form a Schiff base (an imine) with the amino group of an amino acid substrate. patsnap.comlibretexts.org
This initial transimination reaction, where the amino acid displaces a lysine (B10760008) residue of the enzyme that is initially bound to PLP, is analogous to the formation of pyridoxal semicarbazone. libretexts.org Once the PLP-amino acid Schiff base is formed, the pyridinium (B92312) ring of PLP acts as an "electron sink," stabilizing the negative charge that develops in various intermediates. libretexts.org This electronic stabilization is key to facilitating a variety of transformations of the amino acid, including:
Transamination: The transfer of an amino group from an amino acid to a keto acid. patsnap.comquora.com The process involves tautomerization of the initial aldimine to a ketimine, followed by hydrolysis.
Decarboxylation: The removal of the carboxyl group from an amino acid. libretexts.orgnih.gov
Racemization: The interconversion of L- and D-amino acids. patsnap.comlibretexts.org
These PLP-dependent reactions are fundamental to biochemistry and demonstrate the inherent reactivity of the pyridoxal structure in forming imines and facilitating subsequent electronic rearrangements, a principle that underlies the chemistry of this compound itself. nih.gov
Mechanistic Aspects of Metal-Ligand Complexation
This compound is an effective chelating agent, capable of binding to metal ions through multiple donor atoms. mdpi.comresearchgate.net The mechanism of complexation and the resulting structure of the metal complex are highly dependent on the reaction conditions, particularly the pH. mdpi.comnih.gov
This compound (PLSC) can exist in several protonation states, including neutral (H₂L), monoanionic (HL⁻), and dianionic (L²⁻) forms, due to the presence of multiple acidic protons, such as the phenolic hydroxyl group and the pyridine (B92270) nitrogen. mdpi.com The specific form of the ligand present in solution is determined by the pH, which in turn dictates how it coordinates to a metal ion.
Upon complexation with a metal ion, the phenolic hydroxyl group of the pyridoxal moiety typically undergoes deprotonation. nih.gov This deprotonated phenolate (B1203915) oxygen, along with the imine nitrogen and the carbonyl oxygen from the semicarbazide portion, act as the primary donor atoms, forming stable chelate rings with the metal center. mdpi.comnih.gov Studies on metal complexes with pyridoxal-derived Schiff bases show that the deprotonation of the ligand is crucial for the stability of the resulting complex. nih.gov For instance, in some nickel(II) complexes, the PLSC ligand coordinates in its zwitterionic form, where the phenolic proton has migrated to the pyridine nitrogen. mdpi.com In many cases, the interaction between the deprotonated phenolic oxygen and the metal ion is the strongest, highlighting the importance of this deprotonation step for stable complex formation. nih.gov The coordination can lead to various geometries, such as distorted octahedral or square planar, depending on the metal ion and the involvement of other ligands like water or counter-ions. nih.govnih.gov
Biochemical and Molecular Interaction Mechanisms (In Vitro Studies)
The biological activities of this compound and its metal complexes are often investigated through in vitro studies to elucidate their mechanisms of action at a molecular level. These studies frequently focus on interactions with proteins, such as enzymes, and nucleic acids. mdpi.comnih.gov
In vitro studies have demonstrated that semicarbazone derivatives can act as enzyme inhibitors. nih.govresearchgate.net For example, various semicarbazone analogues have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes involved in neurotransmitter metabolism. nih.gov Kinetic studies of potent inhibitors can reveal the mode of interaction, such as competitive or non-competitive inhibition, providing insight into how the molecule binds to the enzyme's active site or an allosteric site. nih.govmdpi.com
Metal complexes of this compound have also been a subject of interest. The complexation with metal ions like iron(III) or copper(II) can significantly alter the biological properties. researchgate.netnih.gov For instance, iron(III) complexes of pyridoxal-derived Schiff bases have shown significant photocytotoxicity in cancer cells, a process mediated by the generation of reactive oxygen species (ROS) upon light exposure. nih.gov The pyridoxal moiety in these complexes appears to enhance cellular uptake, potentially through mechanisms that recognize vitamin B6. nih.gov Furthermore, spectrofluorometric titrations have been used to study the binding of metal-pyridoxal thiosemicarbazone complexes to transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA), indicating that these complexes can interact with and be transported by major proteins in the bloodstream. nih.gov
Mechanistic Insights into the Biological Interactions of this compound and its Derivatives
This compound, a Schiff base derived from the condensation of pyridoxal, a form of vitamin B6, and semicarbazide, has garnered scientific interest due to its versatile coordination chemistry and potential biological activities. This article explores the mechanistic investigations into the interactions of this compound and its derivatives with nucleic acids and proteins, focusing on the specific biophysical and biochemical techniques used to elucidate these interactions.
1 Nucleic Acid Binding Mechanisms
The interaction of this compound derivatives, particularly its metal complexes, with DNA is a key area of investigation for understanding their potential therapeutic applications. These interactions are primarily studied through non-covalent binding modes, such as intercalation and groove binding, and can lead to activities like DNA cleavage.
1 DNA Intercalation Studies (e.g., UV-Vis Absorption Spectroscopy, Fluorescence Spectroscopy, Viscometry)
The binding of this compound metal complexes to calf thymus DNA (CT-DNA) has been extensively studied using various spectroscopic and hydrodynamic methods.
UV-Vis Absorption Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of the compounds upon addition of DNA. For instance, studies on Ni(II) and Cu(II) complexes of this compound have shown that upon titration with increasing concentrations of CT-DNA, a decrease in the absorbance intensity (hypochromism) and a slight red or blue shift in the wavelength of maximum absorption is observed. This is indicative of an intercalative mode of binding, where the planar aromatic part of the molecule inserts itself between the base pairs of the DNA double helix. The binding constant (Kb) can be calculated from the spectral data, providing a measure of the binding affinity.
Fluorescence Spectroscopy: Fluorescence quenching experiments are powerful tools to study DNA binding. The intrinsic fluorescence of a compound may be quenched upon binding to DNA. More commonly, a competitive displacement assay using an intercalating dye like ethidium (B1194527) bromide (EB) is employed. EB fluoresces strongly when intercalated into DNA. A decrease in the fluorescence intensity of the EB-DNA complex upon the addition of a this compound derivative suggests that the compound is displacing EB from its binding site, indicating a competitive intercalative binding mode. The quenching efficiency is often quantified by the Stern-Volmer constant (Ksv).
| Compound/Complex | Method | Observation | Binding Constant (Kb) / Quenching Constant (Ksv) | Reference |
| Ni(II)-Pyridoxal Semicarbazone Complex | UV-Vis Spectroscopy | Hypochromism and red shift | - | researchgate.net |
| Cu(II)-Pyridoxal Semicarbazone Complex | UV-Vis Spectroscopy | Hypochromism | - | researchgate.net |
| Ni(II)-Pyridoxal Semicarbazone Complex | Fluorescence Quenching (Ethidium Bromide) | Fluorescence quenching | - | researchgate.net |
| Cu(II)-Pyridoxal Semicarbazone Complex | Fluorescence Quenching (Ethidium Bromide) | Fluorescence quenching | - | researchgate.net |
Viscometry: Measurement of the viscosity of DNA solutions provides strong evidence for the mode of binding. Intercalation of a compound between DNA base pairs causes the DNA helix to lengthen and become more rigid, leading to a significant increase in the relative viscosity of the DNA solution. In contrast, groove binding or electrostatic interactions cause less pronounced changes in viscosity. Studies on metal complexes of this compound have shown an increase in the viscosity of CT-DNA solution upon addition of the complexes, further supporting an intercalative binding mechanism. researchgate.net
2 Plasmid DNA Cleavage via Hydrolytic Pathways (e.g., Gel Electrophoresis)
The ability of this compound derivatives to cleave plasmid DNA is often investigated using agarose (B213101) gel electrophoresis. This technique separates different topological forms of DNA. Supercoiled plasmid DNA (Form I) is compact and migrates fastest. A single-strand break (nick) converts it to the relaxed or nicked circular form (Form II), which migrates slower. A double-strand break linearizes the plasmid (Form III), which migates at an intermediate rate.
Studies have shown that Ni(II) and Cu(II) complexes of this compound can induce the cleavage of supercoiled plasmid DNA, such as pBR322, into the nicked form. researchgate.net This cleavage activity is often observed to be concentration-dependent. The mechanism is proposed to be hydrolytic, where the metal complex facilitates the hydrolysis of the phosphodiester backbone of DNA. This is often inferred from the observation that the cleavage occurs in the absence of external activating agents like hydrogen peroxide, which would suggest an oxidative cleavage mechanism. researchgate.net
2 Protein Interaction Mechanisms
The interaction of this compound and its derivatives with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is crucial for understanding their pharmacokinetic properties, including distribution and bioavailability.
1 Spectrofluorimetric Titration for Binding Affinity and Stoichiometry
Spectrofluorimetric titration is a widely used technique to study the binding of compounds to proteins like HSA and BSA. These proteins have intrinsic fluorescence due to the presence of tryptophan residues. When a compound binds to the protein, it can cause a change in the local environment of the tryptophan residues, leading to quenching of the intrinsic fluorescence.
By monitoring the decrease in fluorescence intensity of the protein as a function of the added compound concentration, the binding affinity (binding constant, Ka) and the number of binding sites (n) can be determined. Studies on a novel copper(II) complex with this compound have demonstrated its binding to HSA. The fluorescence quenching data can be analyzed using the modified Stern-Volmer equation to calculate the binding parameters.
| Compound/Complex | Protein | Temperature (°C) | Binding Constant (Ka) (M⁻¹) | Number of Binding Sites (n) | Reference |
| Copper(II)-Pyridoxal Semicarbazone Complex | HSA | 27 | 1.01 x 10⁴ | ~1 | mdpi.com |
| Copper(II)-Pyridoxal Semicarbazone Complex | HSA | 32 | 5.11 x 10⁴ | ~1 | mdpi.com |
| Copper(II)-Pyridoxal Semicarbazone Complex | HSA | 37 | 5.48 x 10⁴ | ~1 | mdpi.com |
2 Quenching Studies (e.g., Potassium Iodide, Ethidium Bromide Displacement)
Quenching studies provide further insights into the mechanism of interaction. Potassium iodide (KI) is a collisional quencher that can be used to probe the accessibility of the fluorophore. If the binding of a compound to a protein protects the fluorophore from quenching by KI, it suggests that the compound is binding in close proximity to the fluorescent residue.
As mentioned in the DNA binding section, ethidium bromide displacement assays are also relevant here, but in the context of protein-DNA interactions if the compound is being studied for its ability to interfere with such interactions. However, for direct protein binding, the primary quenching mechanism studied is the quenching of the protein's intrinsic fluorescence by the compound itself.
3 Enzyme Interaction and Inhibition Studies (e.g., Ribonucleotide Reductase)
Mechanistic Insights into In Vitro Cellular Effects
Induced Free Radical Species Formation
The biological activities of this compound and its metal complexes are, in part, attributed to their ability to induce the formation of free radical species. Research has shown that metal complexes of pyridoxal-semicarbazone can lead to the generation of reactive oxygen species (ROS). nih.gov This process is considered a key mechanistic pathway for their observed antibacterial and photocatalytic activities. nih.gov
An experiment utilizing dichlorofluorescein-diacetate, a dye that fluoresces in the presence of ROS, confirmed the production of free radicals by these complexes. nih.govnih.gov When E. coli were treated with a Ni(II) complex of pyridoxal-semicarbazone and dichlorofluorescein-diacetate, the appearance of green fluorescence was observed, indicating the formation of ROS. nih.gov In contrast, untreated bacteria showed no such fluorescence. nih.gov The generation of these ROS can lead to cellular damage by destroying cell membranes, DNA, and proteins, ultimately resulting in cell death. nih.gov
While pyridoxal itself, a precursor to this compound, has been studied for its ability to scavenge free radicals, the semicarbazone derivatives, particularly when complexed with metal ions, can exhibit pro-oxidant behavior by generating these reactive species. nih.gov
In Vitro Cytotoxicity on Cancer Cell Lines
Semicarbazones and their derivatives, including those derived from pyridoxal, have been investigated for their potential anti-cancer activities. wikipedia.org The cytotoxic mechanism of some semicarbazones is thought to be mediated through the chelation of essential metal ions like copper or iron within cells. wikipedia.org
Specifically, metal complexes of pyridoxal-semicarbazone have shown potential as anti-cancer agents. A molecular docking study of a Ni(II) complex with pyridoxal-semicarbazone indicated promising activity towards Janus kinase (JAK). nih.gov JAK is a family of enzymes that has been implicated in inflammatory diseases, cancers, and immunological disorders, making it a target for cancer therapy. nih.govnih.gov
While direct studies on the cytotoxicity of this compound on a wide range of cancer cell lines are emerging, related compounds provide insights. For instance, pyridoxal, a form of vitamin B6, has been shown to inhibit the proliferation of B16 melanoma cells in vitro. nih.gov At a concentration of 0.5 mM, pyridoxal led to an 80% reduction in cell proliferation over three days. nih.gov The proposed mechanism involves action at the plasma membrane to decrease the transport of precursors into the cell. nih.gov Although this research was on the precursor molecule, it highlights the potential of pyridoxal-based compounds in cancer research.
Table 1: In Vitro Cytotoxicity Data Currently, specific IC50 values for this compound against various cancer cell lines are not widely available in the cited literature. Research is ongoing.
| Compound/Derivative | Cell Line | Effect | Reference |
| Ni(II) complex with pyridoxal-semicarbazone | - | Promising activity towards Janus kinase (JAK) | nih.gov |
| Pyridoxal | B16 melanoma | 80% reduction in proliferation (at 0.5 mM) | nih.gov |
Antibacterial Action Mechanisms
The antibacterial properties of this compound are significantly influenced by its coordination with metal ions. orientjchem.org Complexes of pyridoxal-semicarbazone with transition metals like Ni(II) and Cu(II) have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
The primary mechanism of antibacterial action for these complexes is believed to be the generation of free radical species, specifically reactive oxygen species (ROS). nih.govnih.gov These ROS induce oxidative stress within the bacterial cells, leading to damage of critical cellular components. The destruction of the cell membrane, DNA, and essential proteins ultimately leads to bacterial cell death. nih.gov
Studies have shown that Ni(II) and Cu(II) complexes of pyridoxal-semicarbazone are active against Escherichia coli and Staphylococcus aureus. nih.govnih.gov The minimum inhibitory concentration (MIC) of these complexes was found to be comparable to that of the antibiotic chloramphenicol. nih.gov The enhanced activity of the metal complexes compared to the ligand alone suggests that the metal ion plays a crucial role in the antibacterial effect. nih.gov
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| Ni(II) complex with pyridoxal-semicarbazone | E. coli, S. aureus | Active, MIC similar to chloramphenicol | nih.govnih.gov |
| Cu(II) complex with pyridoxal-semicarbazone | E. coli, S. aureus | Active, MIC similar to chloramphenicol | nih.govnih.gov |
Role of Semicarbazones as Carbonyl Trapping Reagents
Semicarbazones are formed through a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and semicarbazide. wikipedia.orgnumberanalytics.com This reaction is a cornerstone in organic chemistry for the identification and characterization of carbonyl compounds. numberanalytics.comnumberanalytics.com
The formation of a semicarbazone involves a nucleophilic attack by the terminal -NH2 group of semicarbazide on the carbonyl carbon. wikipedia.orgmsu.edu It is important to note that although semicarbazide possesses two -NH2 groups, only one is reactive as a primary amine; the other is deactivated due to its proximity to the carbonyl group, rendering it amide-like. msu.edu The reaction is typically catalyzed by a weak acid, with an optimal pH range of approximately 3 to 5. numberanalytics.commsu.edu The mechanism proceeds through a tetrahedral intermediate, which then eliminates a water molecule to form the stable semicarbazone. numberanalytics.com
A key application of this reaction is in qualitative analysis. numberanalytics.com Many aldehydes and ketones are liquids, making the precise determination of their boiling points challenging. In contrast, their corresponding semicarbazone derivatives are often crystalline solids with sharp, well-defined melting points. wikipedia.orgmsu.edu By preparing the semicarbazone derivative and measuring its melting point, one can identify or confirm the structure of the original aldehyde or ketone. wikipedia.orgnumberanalytics.com This makes semicarbazones valuable reagents for trapping and characterizing carbonyl compounds. numberanalytics.com
Comparative Studies with Analogous Pyridoxal Based Schiff Bases
Pyridoxal (B1214274) Thiosemicarbazone (PLTSC) Systems
Pyridoxal thiosemicarbazone (PLTSC) is a Schiff base derived from the condensation of pyridoxal (a form of vitamin B6) and thiosemicarbazide. researchgate.netresearchgate.net These compounds are a class of N, S-donor ligands that have garnered significant interest due to their versatile coordinating ability, structural diversity, and biological applications. researchgate.net The presence of oxygen, nitrogen, and sulfur atoms allows PLTSC to act as a tridentate ligand, typically coordinating to metal ions through the phenolic oxygen, azomethine nitrogen, and the sulfur atom (ONS donor set). researchgate.netnih.gov
The coordination behavior of PLTSC is flexible, adapting to various metal centers and reaction conditions. It can coordinate as a neutral molecule or, more commonly, as a monoanionic ligand after deprotonation of the phenolic hydroxyl group. researchgate.netresearchgate.net The pyridoxal moiety often exists in a zwitterionic form within the complex, with the pyridine (B92270) nitrogen being protonated. researchgate.net
Metal complexes of PLTSC exhibit diverse geometries. For instance, dimeric copper(II) complexes of PLTSC and its N-substituted derivatives have been synthesized and characterized, showing a square pyramidal coordination geometry where the ligand demonstrates SNO tridentate behavior. nih.gov In a different example, a mononuclear dioxovanadium(V) complex, [VO2(PLTSC–H)]•2H2O, was formed where the vanadium ion is in a +5 oxidation state and adopts a nearly ideal square-pyramidal geometry. researchgate.net In this complex, the PLTSC ligand is coordinated in its monoanionic form. researchgate.net
The interaction with metal ions often enhances the biological properties of the parent ligand. benthamopenarchives.com For example, copper complexes of PLTSC derivatives have been investigated for their ability to inhibit topoisomerase, an enzyme crucial for cell division, suggesting a potential mechanism of action for their anti-cancer properties. nih.gov The mechanism is thought to involve the chelation of essential metal ions like iron, thereby inhibiting enzymes such as ribonucleotide reductase and interfering with DNA synthesis. acs.org
Table 1: Selected Metal Complexes of Pyridoxal Thiosemicarbazone (PLTSC)
| Metal Ion | Complex Formula | Coordination Geometry | Ligand Form | Key Findings |
|---|---|---|---|---|
| Copper(II) | [Cu(HL)(OH(2))]Cl(2)·2H(2)O | Square Pyramidal (Dimeric) | Monoanionic (HL) | Dimeric structure with SNO tridentate coordination. nih.govbenthamopenarchives.com |
| Cobalt(III) | [Co(HL)2]2[Fe(CN)5(NO)]·8H2O | Octahedral | Monoanionic (HL) | Inactive in biological tests, highlighting the need for an accessible coordination site for activity. acs.org |
| Vanadium(V) | [VO2(PLTSC–H)]·2H2O | Square Pyramidal | Monoanionic | Mononuclear complex with vanadium in the +5 oxidation state. researchgate.net |
Note: H2L represents the neutral PLTSC ligand, and HL represents the monoanionic form.
Pyridoxal S-Methylisothiosemicarbazone (PLITSC) Systems
Pyridoxal S-methylisothiosemicarbazone (PLITSC) is formed through the reaction of pyridoxal and S-methyl-isothiosemicarbazone. nih.govmdpi.com The key structural difference from PLTSC is the methylation of the sulfur atom. This modification prevents the deprotonation at the sulfur atom and alters the ligand's coordination behavior. The ability of the non-methylated sulfur in thiosemicarbazones to donate a lone electron pair is a key differentiator from isothiosemicarbazones. nih.gov
PLITSC typically acts as a tridentate ligand, but its donor set is different from PLTSC. It usually coordinates through the phenolic oxygen, hydrazine (B178648) nitrogen, and amide nitrogen, creating an ONN coordination mode. nih.govnih.gov However, coordination involving the sulfur atom has also been observed, as in a zinc complex with a square-pyramidal geometry where coordination occurs through S, N, and O atoms. mdpi.com
This ligand system is remarkably versatile, capable of existing in neutral, monoanionic, and dianionic forms within its metal complexes. nih.govmdpi.com The monoanionic form arises from the deprotonation of the hydrazine nitrogen, while the dianionic form results from the additional deprotonation of the pyridine nitrogen. nih.govmdpi.com This flexibility leads to a wide range of complex structures. For example, an iron(III) complex, [Fe(PLITSC–H)(PLITSC)]SO4, was found to contain two PLITSC ligands in different protonation states (one neutral, one monoanionic). nih.gov A cobalt(III) complex, [Co(PLITSC-H)2]Br·CH3OH, features two monoanionically coordinated ligands in an octahedral geometry. researchgate.net Another cobalt(III) complex was characterized with the PLITSC ligand in its dianionic (L2−) form, coordinated with three ammonia (B1221849) molecules in a pseudo-octahedral geometry. bg.ac.rs
The development of pyridoxal-carbazone ligand systems, including PLITSC, has been driven by their potential to form complexes with significant biological and catalytic activity. nih.gov
Table 2: Coordination Modes and Forms of PLITSC Ligand
| Ligand Form | Deprotonation Site(s) | Resulting Charge | Typical Donor Set |
|---|---|---|---|
| Neutral | None | 0 | ONN/ONS |
| Monoanionic | Hydrazine Nitrogen | -1 | ONN |
Comparative Analysis of Coordination Chemistry and Structural Diversity
Comparing the coordination chemistry of Pyridoxal semicarbazone (PLSC), Pyridoxal thiosemicarbazone (PLTSC), and Pyridoxal S-methylisothiosemicarbazone (PLITSC) reveals significant differences stemming from the nature of the donor atoms. These Schiff bases are generally tridentate, but the specific atoms involved in chelation vary.
PLSC (ONO Donor Set): Coordinates via the phenolic oxygen, azomethine nitrogen, and the semicarbazone's carbonyl oxygen. mdpi.com
PLTSC (ONS Donor Set): Coordinates through the phenolic oxygen, azomethine nitrogen, and the thiocarbonyl sulfur. researchgate.netnih.gov
PLITSC (ONN or ONS Donor Set): Most commonly coordinates via the phenolic oxygen and two nitrogen atoms (ONN). nih.govnih.gov However, coordination involving the S-methylated sulfur is also possible. mdpi.com
The structural diversity is extensive. Complexes can be mononuclear or dinuclear, with geometries ranging from octahedral to square planar and square pyramidal. researchgate.netnih.govmdpi.comnih.gov For example, a dimeric copper(II) complex with PLTSC features a square pyramidal geometry, while a nickel(II) complex with PLSC shows a bis-ligand octahedral structure. nih.govnih.gov Iron(III) forms high-spin octahedral complexes with all three ligands. researchgate.net The pyridoxal fragment itself often exists as a zwitterion within these structures, irrespective of whether the ligand is in its neutral or monoanionic form. researchgate.net This structural flexibility allows for the fine-tuning of the chemical and physical properties of the metal complexes.
Table 3: Comparative Features of Pyridoxal-Based Schiff Base Ligands
| Feature | This compound (PLSC) | Pyridoxal thiosemicarbazone (PLTSC) | Pyridoxal S-methylisothiosemicarbazone (PLITSC) |
|---|---|---|---|
| Primary Donor Set | ONO mdpi.com | ONS researchgate.net | ONN nih.gov |
| Common Ligand Forms | Neutral, Monoanionic, Dianionic mdpi.com | Neutral, Monoanionic researchgate.net | Neutral, Monoanionic, Dianionic nih.govmdpi.com |
| Example Metal Complex Geometry | Octahedral (Ni(II)) nih.gov, Square Pyramidal (V(V)) mdpi.com | Square Pyramidal (Cu(II), V(V)) researchgate.netnih.gov, Octahedral (Fe(III)) researchgate.net | Octahedral (Fe(III), Co(III)) nih.govresearchgate.net, Square Pyramidal (Zn(II)) mdpi.com |
| Key Structural Feature | Coordination via carbonyl oxygen. mdpi.com | Coordination via thione sulfur. researchgate.net | Coordination via two N atoms; S-methylation prevents S-deprotonation. nih.gov |
Comparative Mechanistic Investigations Across Analogous Ligand Systems
The mechanisms through which these pyridoxal-based Schiff bases and their metal complexes act are multifaceted. A common thread in the biochemistry of pyridoxal-5'-phosphate (PLP) dependent enzymes is the transimination reaction. This process involves the conversion of an "internal aldimine" (where PLP is bound to an enzyme's lysine (B10760008) residue) to an "external aldimine" (where PLP is bound to an amino substrate). nih.gov Computational studies show this reaction proceeds through a tetrahedral intermediate, followed by a proton transfer and dissociation of the lysine residue. nih.gov While this is a general mechanism for PLP enzymes, the specific electronic and steric properties of analogous ligands like PLSC, PLTSC, and PLITSC would influence the kinetics and thermodynamics of such processes. The change from an oxygen to a sulfur atom (PLSC vs. PLTSC) and the S-methylation (PLTSC vs. PLITSC) alters the electron distribution and nucleophilicity within the ligand, which would in turn affect the stability of intermediates and transition states in their reactions.
In the context of their observed biological and chemical activities, different mechanistic pathways have been proposed. For many thiosemicarbazone complexes, a primary mechanism of action is believed to be the chelation of biologically important metal ions, leading to the inhibition of critical enzymes like ribonucleotide reductase. acs.org This prevents the synthesis of DNA precursors. acs.org
Another proposed mechanism, particularly for their antibacterial and photocatalytic activities, involves the formation of free radical species. nih.gov For example, Ni(II) and Cu(II) complexes of PLSC were shown to generate free radicals, which is postulated as the pathway for their decomposition of methylene (B1212753) blue and their antibacterial effects against E. coli and S. aureus. nih.gov
Furthermore, studies on PLTSC-copper complexes suggest a mechanism involving the inhibition of topoisomerases I and II. nih.gov The complexes are thought to penetrate the cell, coordinate with copper ions, and form metabolites that selectively inhibit these enzymes, ultimately halting cell division. nih.gov
A direct comparative mechanistic investigation across the PLSC, PLTSC, and PLITSC ligand systems under identical conditions is not extensively documented. However, the existing research points to a rich field of inquiry where the subtle electronic differences imparted by the O, S, and S-CH3 groups can be leveraged to modulate reaction pathways, whether they be enzymatic transiminations, redox cycling for radical generation, or the targeted inhibition of metalloenzymes.
Q & A
[Basic] What are the common synthetic routes for preparing pyridoxal semicarbazone (PLSC) ligands and their Cu(II) complexes?
PLSC ligands are synthesized via condensation of pyridoxal hydrochloride with semicarbazide hydrochloride in aqueous alkaline media (e.g., Na₂CO₃). The ligand forms a yellow crystalline product after neutralization and purification. For Cu(II) complexes, methanolic solutions of PLSC·HCl·H₂O are reacted with CuCl₂·2H₂O under reflux, yielding green crystals of [Cu(PLSC)Cl₂] with a distorted square-pyramidal geometry. Characterization involves elemental analysis, FT-IR, UV-Vis, and cyclic voltammetry (CV) to confirm coordination modes and metal-ligand interactions .
[Basic] How are PLSC derivatives used in analytical methods for vitamin B₆ detection?
PLSC is employed to derivatize pyridoxal (PL) and pyridoxal 5-phosphate (PLP) in biological samples (e.g., plasma). Derivatization involves reacting plasma with semicarbazide to form stable semicarbazone adducts (PLSC and PLPSC), which are quantified via HPLC or capillary electrophoresis. This method enhances sensitivity and stability, allowing accurate measurement of vitamin B₆ status in clinical studies .
[Basic] What coordination modes do PLSC ligands adopt in transition metal complexes?
PLSC acts as a tridentate ONO ligand, coordinating through the phenolic oxygen, hydrazinic nitrogen, and carbonyl oxygen. In neutral form, it exists as a zwitterion with a deprotonated phenolic –OH and protonated pyridine nitrogen. Deprotonation at the enolic oxygen generates monoanionic (HL⁻) or dianionic (L²⁻) forms, influencing metal coordination geometry (e.g., square-planar vs. octahedral) and catalytic activity .
[Advanced] Why do Cu(II)-PLTSC complexes exhibit higher HER activity than Cu(II)-PLSC complexes?
PLTSC (thiosemicarbazone) ligands coordinate in a monoanionic ONS mode, enabling proton-coupled electron transfer (PCET) pathways during hydrogen evolution. In contrast, PLSC’s neutral ONO coordination limits proton accessibility. CV data show a 600 mV peak shift for [Cu(PLTSC-H)H₂O]Br·H₂O vs. 320 mV for [Cu(PLSC)Cl₂], with catalytic rate constants (kₐₜ) of 9.4 vs. 3.6 s⁻¹. The sulfur atom in PLTSC enhances ligand-assisted proton reduction, doubling H₂ yield per catalytic cycle .
[Advanced] How can pH during synthesis optimize ligand coordination for enhanced HER activity?
Acidic synthesis conditions favor neutral ligand coordination (e.g., zwitterionic PLSC), while basic media promote deprotonated forms (HL⁻ or L²⁻). For PLTSC, deprotonation at the thiol group stabilizes the monoanionic form, enabling metal-ligand cooperativity in proton reduction. Adjusting pH during complex synthesis can thus tailor ligand protonation states to improve catalytic efficiency .
[Advanced] What electrochemical methods validate HER mechanisms in PLSC-based complexes?
Cyclic voltammetry (CV) in acetic acid titrations identifies catalytic currents (iₐₜ) proportional to proton concentration. The rate constant (kₐₜ) is calculated using the Dubois equation:
where = electrons transferred and = scan rate. For [Cu(PLTSC-H)H₂O]Br·H₂O, kₐₜ = 9.4 s⁻¹ at 25°C, confirming superior kinetics vs. PLSC complexes .
[Advanced] How do ligand protonation states influence HER pathways in Cu(II)-PLSC systems?
Neutral PLSC ligands restrict protonation to the metal center, leading to a homolytic Cu–H cleavage mechanism (Scheme 4). In contrast, monoanionic PLTSC enables ligand-assisted heterolytic cleavage (Scheme 3), where N–H and Cu–H bonds break synergistically. This PCET mechanism lowers activation barriers, doubling H₂ production .
[Advanced] What strategies improve HER performance beyond Cu(II)-PLSC/PLTSC complexes?
Replacing Cu with Ru, Ir, or Rh could leverage their established catalytic prowess (e.g., Schrock complexes). These metals favor low-spin d-electron configurations, enhancing electron transfer efficiency. Computational modeling (DFT) is recommended to screen metal-ligand combinations for optimal HER thermodynamics .
[Advanced] How do structural studies resolve contradictions in proposed HER mechanisms?
X-ray crystallography and EXAFS reveal Cu(II)-PLSC’s distorted square-pyramidal geometry, with Br⁻ ligands occupying axial positions. This steric hindrance limits proton access, validating its lower activity vs. PLTSC complexes. Spectroelectrochemical studies (EPR, UV-Vis) further track intermediate formation during catalysis .
[Advanced] Can PLSC derivatives inhibit pyridoxal-dependent enzymes?
Semicarbazide (precursor to PLSC) reacts with pyridoxal 5-phosphate (PLP), forming stable semicarbazones that block PLP-dependent enzymes (e.g., transaminases). This inhibition is pH-independent and irreversible, making PLSC derivatives tools for studying enzyme mechanisms or metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
